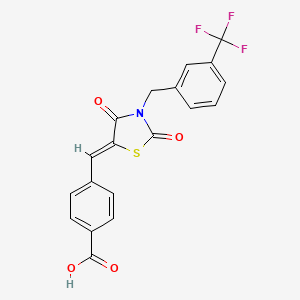
Urease-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urease-IN-13 is a potent inhibitor of the enzyme urease, which plays a crucial role in the hydrolysis of urea into ammonia and carbon dioxide. Urease is a nickel-dependent enzyme found in various organisms, including bacteria, fungi, algae, and plants. The inhibition of urease is significant in both medical and agricultural contexts, as it can help manage conditions like peptic ulcers and reduce nitrogen loss in soils .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urease-IN-13 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their coupling under specific conditions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Urease-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Urease-IN-13 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanism of urease and to develop new urease inhibitors.
Biology: Helps in understanding the role of urease in various biological processes and its impact on microbial virulence.
Medicine: Potential therapeutic agent for conditions like peptic ulcers and urinary tract infections caused by urease-producing bacteria.
Industry: Used in agriculture to reduce nitrogen loss from soils by inhibiting urease activity, thereby improving fertilizer efficiency
Mechanism of Action
Urease-IN-13 exerts its effects by binding to the active site of the urease enzyme, thereby inhibiting its catalytic activity. The compound interacts with the nickel ions in the active site, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition reduces the pH increase caused by ammonia production, which is beneficial in both medical and agricultural contexts .
Comparison with Similar Compounds
Triazolothiadiazoles: Potent urease inhibitors with a similar mechanism of action.
Triazolothiadiazines: Another class of urease inhibitors with competitive inhibition properties.
Schiff Base Hydrazones: Known for their urease inhibitory effects.
Uniqueness of Urease-IN-13: this compound stands out due to its high potency and specificity for the urease enzyme. Its unique chemical structure allows for strong binding to the active site, making it a highly effective inhibitor compared to other compounds .
Properties
Molecular Formula |
C19H17N3O5 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
5-[[2-oxo-3-(2-phenylmethoxyphenyl)-1,3-oxazolidin-5-yl]methyl]-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C19H17N3O5/c23-18-21-20-17(27-18)10-14-11-22(19(24)26-14)15-8-4-5-9-16(15)25-12-13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,21,23) |
InChI Key |
QYXFXBJDKIRDEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2OCC3=CC=CC=C3)CC4=NNC(=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


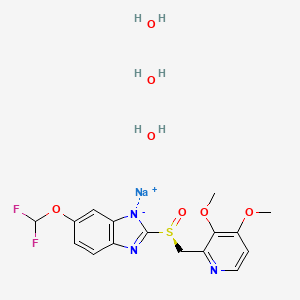
![5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B12376479.png)
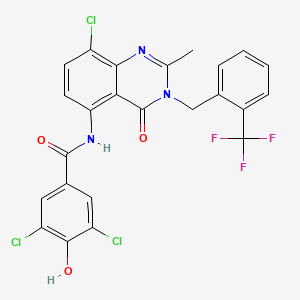
![2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B12376485.png)
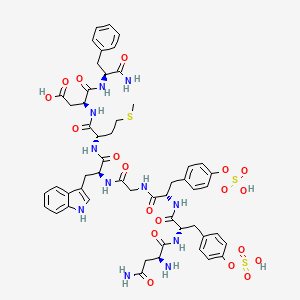
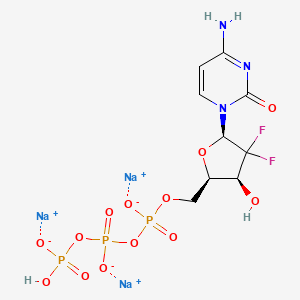


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide](/img/structure/B12376502.png)
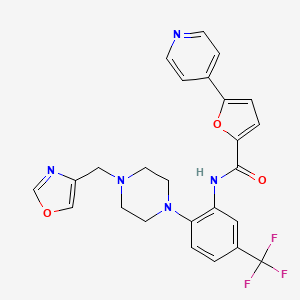
![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12376521.png)


